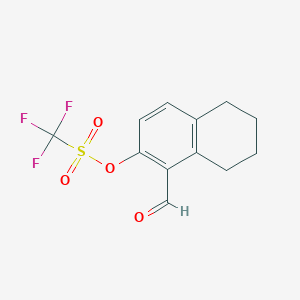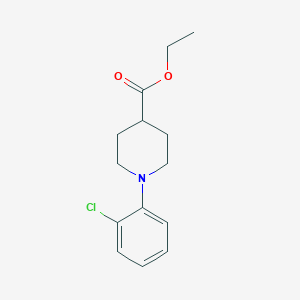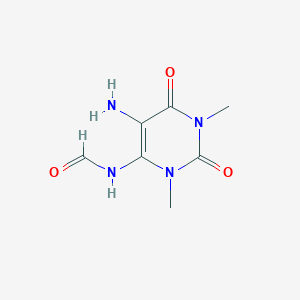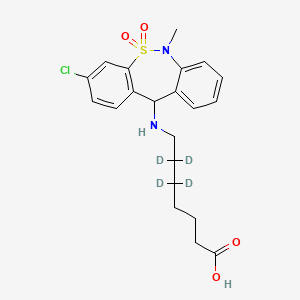
Estriol Tri-(2,2,2-trichloroethyl)sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Estriol Tri-(2,2,2-trichloroethyl)sulfate involves the reaction of estriol with 2,2,2-trichloroethyl sulfate under specific conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Estriol Tri-(2,2,2-trichloroethyl)sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Aplicaciones Científicas De Investigación
Estriol Tri-(2,2,2-trichloroethyl)sulfate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Estriol Tri-(2,2,2-trichloroethyl)sulfate involves its interaction with molecular targets such as proteins and enzymes. The compound may bind to specific sites on these molecules, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Estriol Tri-(2,2,2-trichloroethyl)sulfate can be compared with other similar compounds, such as:
Estriol sulfate: Similar in structure but lacks the trichloroethyl groups.
Estradiol sulfate: Another estrogen sulfate with different biological activity.
Estrone sulfate: A related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and applications in research.
Propiedades
Fórmula molecular |
C24H27Cl9O12S3 |
|---|---|
Peso molecular |
922.7 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,16R,17S)-13-methyl-3,16-bis(2,2,2-trichloroethoxysulfonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C24H27Cl9O12S3/c1-21-7-6-16-15-5-3-14(43-46(34,35)40-10-22(25,26)27)8-13(15)2-4-17(16)18(21)9-19(44-47(36,37)41-11-23(28,29)30)20(21)45-48(38,39)42-12-24(31,32)33/h3,5,8,16-20H,2,4,6-7,9-12H2,1H3/t16-,17-,18+,19-,20-,21+/m1/s1 |
Clave InChI |
TULLKSWMYULXJI-RZTRGMPVSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2OS(=O)(=O)OCC(Cl)(Cl)Cl)OS(=O)(=O)OCC(Cl)(Cl)Cl)CCC4=C3C=CC(=C4)OS(=O)(=O)OCC(Cl)(Cl)Cl |
SMILES canónico |
CC12CCC3C(C1CC(C2OS(=O)(=O)OCC(Cl)(Cl)Cl)OS(=O)(=O)OCC(Cl)(Cl)Cl)CCC4=C3C=CC(=C4)OS(=O)(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


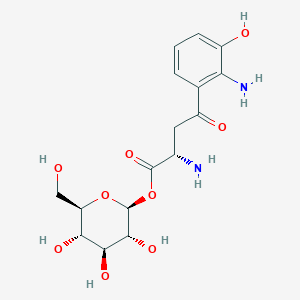
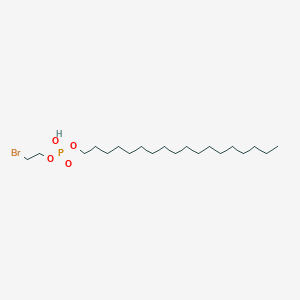


![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
